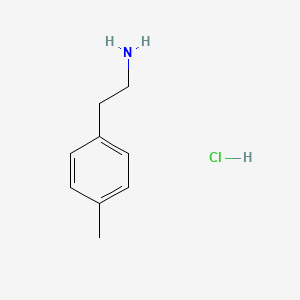

4-Methylphenethylamine hydrochloride

Description

The exact mass of the compound 4-Methylphenethylamine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Methylphenethylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methylphenethylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-methylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N.ClH/c1-8-2-4-9(5-3-8)6-7-10;/h2-5H,6-7,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTGVGKXHJTZEQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30496674 | |

| Record name | 2-(4-Methylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30496674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39260-86-1 | |

| Record name | Benzeneethanamine, 4-methyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039260861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Methylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30496674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methylphenyl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Toxicological Profile of 4-Methylphenethylamine (4-MPEA)

Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity[1]

4-Methylphenethylamine (4-MPEA) , also known as p-methylphenethylamine, is a positional isomer of amphetamine and a structural analog of the endogenous trace amine

This guide delineates the toxicological boundaries of 4-MPEA, distinguishing its relatively low acute toxicity profile from the severe serotonergic toxicity associated with 4-MA.[1] It provides rigorous protocols for experimental validation and risk assessment in laboratory settings.[1]

Structural Differentiation

The toxicological divergence between 4-MPEA and its isomers is driven by the presence or absence of the

| Compound | Common Name | Structure | MAO Susceptibility | Toxicological Potency |

| 4-MPEA | p-Methylphenethylamine | Phenyl ring (4-Me) + Ethylamine chain | High (Substrate) | Low (Rapid clearance) |

| Amphetamine | Phenyl ring + Isopropylamine chain ( | Low (Inhibitor/Resistant) | High (Potent stimulant) | |

| 4-MA | 4-Methylamphetamine | Phenyl ring (4-Me) + Isopropylamine chain ( | Low (Resistant) | Severe (Serotonergic) |

Pharmacodynamics & Mechanism of Action[2]

4-MPEA acts primarily as a sympathomimetic agent through two synergistic mechanisms: TAAR1 activation and carrier-mediated monoamine release.[1]

TAAR1 Agonism & Signaling

4-MPEA binds to the intracellular TAAR1, a Gs-coupled GPCR located on the presynaptic membrane of monoaminergic neurons.[1] Activation triggers a cAMP-dependent signaling cascade that modulates the activity of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

Mechanistic Pathway:

-

Entry: 4-MPEA enters the presynaptic terminal via organic cation transporters (OCT2) or passive diffusion.[1]

-

Binding: Agonist binding to TAAR1.

-

Signaling:

protein activation -

Effect: Phosphorylation of DAT/NET triggers transporter internalization or efflux (reverse transport), increasing synaptic monoamine concentrations.[1]

Visualization: TAAR1 Signaling Cascade

Figure 1: Signal transduction pathway of 4-MPEA mediated via TAAR1, leading to monoamine efflux.[1]

Pharmacokinetics & Metabolism[1][3]

The safety profile of 4-MPEA is heavily reliant on its rapid metabolism ("The MAO Gatekeeper Effect").[1] Unlike amphetamines, 4-MPEA is a substrate for Monoamine Oxidase B (MAO-B).[1]

Metabolic Fate

Upon ingestion, 4-MPEA undergoes rapid oxidative deamination.[1] This first-pass metabolism prevents toxic systemic concentrations under normal conditions.[1]

-

Primary Enzyme: MAO-B (High affinity)[1]

-

Secondary Enzyme: MAO-A (Lower affinity)[1]

-

Metabolites: 4-Methylphenylacetaldehyde

4-Methylphenylacetic acid (Excreted in urine).[1]

Risk Factor: Co-administration with MAO Inhibitors (e.g., Selegiline, Moclobemide) disables this safety valve, potentially elevating 4-MPEA to toxic levels comparable to amphetamine overdose (The "Cheese Effect").

Visualization: Metabolic Degradation[1]

Figure 2: Primary metabolic pathway of 4-MPEA demonstrating rapid detoxification via MAO-B.[1]

Toxicological Profile

Acute Toxicity Data

Quantitative toxicity data indicates that 4-MPEA is significantly less potent than amphetamine due to metabolic instability.[1]

Table 1: Comparative Acute Toxicity (Murine Models)

| Compound | Route | LD50 (mg/kg) | Toxicity Class | Source |

| 4-MPEA | i.p.[1] (Mouse) | 206.7 ± 3.3 | Moderate | [Borne et al., 1977; NIH PubChem] |

| 4-MPEA | i.p. (Mouse) | 183.3 (LDLo) | Moderate | [NIH PubChem] |

| i.p.[1] (Mouse) | 226.7 ± 4.4 | Moderate | [Borne et al., 1977] | |

| Amphetamine | i.p. (Mouse) | ~10 - 50 | High | [RTECS] |

Note: The similarity in LD50 between 4-MPEA and PEA confirms that the para-methyl substitution does not significantly alter acute lethality compared to the parent trace amine.

Clinical Toxidrome

In the event of overdose or MAO inhibition, 4-MPEA manifests a Sympathomimetic Toxidrome :

-

Cardiovascular: Tachycardia, hypertension, palpitations.[1]

-

Neurological: Agitation, tremors, mydriasis (pupil dilation), anxiety.

-

Severe: Hypertensive crisis, hyperthermia (less pronounced than 4-MA), cardiac arrhythmia.[1]

Cytotoxicity & Irritation[1]

-

Skin/Eye: Classified as Irritant (Category 2).[1][2] Causes distinct erythema and conjunctival irritation upon contact.[1]

-

Respiratory: STOT-SE Category 3.[1][2] Inhalation of vapors/dust causes respiratory tract irritation.[1]

Experimental Protocols

Protocol: In Vitro TAAR1 cAMP Accumulation Assay

Objective: To quantify the potency (

Materials:

-

HEK293 cells stably expressing hTAAR1.[1]

-

cAMP-Glo™ Assay Kit (Promega).[1]

-

Reference agonist:

-PEA.[1][3]

Workflow:

-

Cell Plating: Seed HEK293-hTAAR1 cells at 5,000 cells/well in 384-well plates. Incubate 24h.

-

Drug Treatment:

-

Prepare 4-MPEA serial dilutions (1 nM to 100

M) in induction buffer (PBS + 500 -

Apply 5

L of compound to cells.[1] Incubate 30 min at 37°C.

-

-

Detection:

-

Measurement: Read luminescence using a microplate luminometer.

-

Analysis: Plot RLU vs. log[concentration]. Fit to a sigmoidal dose-response curve to determine

.[1]

Protocol: LC-MS/MS Detection in Biological Matrices

Objective: To detect 4-MPEA and distinguish it from amphetamine in plasma.

Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8

m). -

Mobile Phase:

-

Gradient: 5% B to 95% B over 5 minutes.

-

MS Transitions (MRM):

-

Precursor: 136.1 (

) -

Quantifier Ion: 119.1 (Loss of

) -

Qualifier Ion: 91.1 (Tropylium ion)

-

Note: 4-MPEA and Amphetamine share the same mass (135.21 g/mol ).[1] Chromatographic separation is mandatory. 4-MPEA typically elutes after amphetamine on C18 columns due to the lipophilicity of the para-methyl group vs the alpha-methyl group.[1]

References

-

Borne, R. F., et al. (1977).[1] "Acute toxicity of beta-phenylethylamine and various monomethylated and para-halogenated analogs in mice." Toxicology and Applied Pharmacology.

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76751, 4-Methylphenethylamine.[1]

-

Broadley, K. J. (2010).[1] "The vascular effects of trace amines and amphetamines."[1] Pharmacology & Therapeutics.[1][4]

-

European Chemicals Agency (ECHA). (2025).[1] Registration Dossier: p-Methylphenethylamine.[1][5]

-

Cayman Chemical. (2025).[1][2] Safety Data Sheet: Phenethylamine Analogs.

Sources

spectroscopic data (NMR, IR, MS) of 4-Methylphenethylamine

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Methylphenethylamine

Prepared by: Gemini, Senior Application Scientist

Introduction

4-Methylphenethylamine (4-MPEA), also known as para-methylphenethylamine, is a primary amine belonging to the substituted phenethylamine class. Its chemical structure, consisting of a benzene ring substituted with a methyl group at the para position and an ethylamine side chain, makes it a structural isomer of other significant compounds, including amphetamine.[1] Given its role as a human trace amine-associated receptor 1 (TAAR1) agonist and its potential applications in pharmaceutical and neuroscience research, unambiguous structural confirmation and purity assessment are paramount.[1]

This technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the characterization of 4-Methylphenethylamine. As a Senior Application Scientist, the focus here is not merely on the data itself, but on the causal logic behind the spectral features and the experimental workflows designed to produce high-fidelity, verifiable results. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust understanding of the spectroscopic signature of this compound.

Molecular Structure and Predicted Spectroscopic Features

A foundational analysis of the molecular structure of 4-Methylphenethylamine allows us to predict the key features we expect to observe in each spectrum. The molecule's symmetry and the distinct electronic environments of its protons and carbons are critical to this predictive exercise.

Caption: Molecular structure of 4-Methylphenethylamine with key carbon and proton environments labeled.

-

¹H NMR: We anticipate five distinct signals: two for the aromatic protons (due to symmetry), one for the benzylic methylene (Cβ-H₂), one for the aminic methylene (Cα-H₂), one for the aromatic methyl group (C-Me-H₃), and one for the amine protons (NH₂). The aromatic protons should appear as two doublets. The two methylene groups will form an A₂B₂ system, likely appearing as two triplets. The methyl group will be a singlet, and the amine protons may be a broad singlet.

-

¹³C NMR: Due to the molecule's symmetry, we expect six distinct carbon signals: four for the aromatic carbons (C1, C2/C6, C3/C5, C4), one for the methyl carbon, and two for the ethylamine side-chain carbons.

-

IR Spectroscopy: Key absorptions should include N-H stretching from the primary amine, C-H stretching from both the aromatic ring and the aliphatic chain, and characteristic C=C stretching from the para-disubstituted aromatic ring.

-

Mass Spectrometry: The molecular ion peak is expected at an m/z corresponding to its molecular weight (135.21 g/mol ).[1] The dominant fragmentation pathway is anticipated to be a benzylic cleavage, resulting in a stable iminium ion.

¹H NMR Spectroscopy

Proton NMR is a powerful tool for elucidating the precise arrangement of hydrogen atoms in a molecule. The ¹H NMR spectrum of 4-Methylphenethylamine provides a clear fingerprint of its structure.

¹H NMR Data

The following table summarizes the proton NMR data for 4-Methylphenethylamine recorded in deuterated chloroform (CDCl₃).

| Signal Assignment | Chemical Shift (δ, ppm) | Inferred Multiplicity | Inferred Integration |

| Aromatic (H-2, H-6) | ~7.07 | Doublet | 2H |

| Aromatic (H-3, H-5) | ~7.07 | Doublet | 2H |

| Aminic Methylene (-CH₂-NH₂) | ~2.89 | Triplet | 2H |

| Benzylic Methylene (Ar-CH₂-) | ~2.68 | Triplet | 2H |

| Aromatic Methyl (-CH₃) | ~2.30 | Singlet | 3H |

| Amine (-NH₂) | ~1.81 | Broad Singlet | 2H |

| (Data sourced from ChemicalBook for a spectrum acquired at 89.56 MHz in CDCl₃)[1] |

Interpretation and Mechanistic Insights

-

Aromatic Region (δ ~7.07 ppm): The para-substitution pattern creates a symmetrical aromatic system. The protons ortho to the ethyl group (H-2, H-6) are chemically equivalent, as are the protons meta to the ethyl group (H-3, H-5). This results in a classic AA'BB' system which, at lower field strengths, often resolves into what appears to be two distinct doublets, typically centered around the same value.[2] The signal at ~7.07 ppm represents these four protons.

-

Aliphatic Chain (δ ~2.89 and ~2.68 ppm): The two methylene groups form a classic A₂B₂ spin system. The benzylic protons (Ar-CH₂-) at ~2.68 ppm are deshielded by the adjacent aromatic ring. The aminic methylene protons (-CH₂-NH₂) at ~2.89 ppm are deshielded by the electronegative nitrogen atom. Each signal appears as a triplet due to coupling with the adjacent methylene group (n+1 rule, where n=2).

-

Methyl Group (δ ~2.30 ppm): The three protons of the methyl group attached to the aromatic ring are equivalent and have no adjacent protons to couple with, resulting in a sharp singlet. Its chemical shift is characteristic of a methyl group on a benzene ring.

-

Amine Protons (δ ~1.81 ppm): The protons of the primary amine appear as a broad singlet. The chemical shift of amine protons can vary depending on concentration, solvent, and temperature due to hydrogen bonding. Their coupling to adjacent protons is often not observed due to rapid proton exchange.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 4-Methylphenethylamine and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Transfer the solution to a 5 mm NMR tube. The analysis should be performed on a spectrometer with a field strength of at least 300 MHz.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse sequence (e.g., 'zg30') is typically sufficient.

-

Number of Scans: Acquire 16 to 64 scans to ensure a good signal-to-noise ratio.

-

Relaxation Delay (d1): Set a relaxation delay of 1-2 seconds.

-

Acquisition Time (aq): Set to at least 3-4 seconds to ensure good resolution.

-

Spectral Width (sw): A spectral width of 12-16 ppm is appropriate.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and baseline correct. Calibrate the spectrum by setting the TMS signal to 0.00 ppm. Integrate all signals.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information on the carbon framework of a molecule. While a citable, assigned dataset for 4-Methylphenethylamine was not available in the conducted search, this section outlines the expected results and the protocol for acquisition.

Expected ¹³C NMR Spectral Features

Based on the molecular structure, six unique carbon signals are expected:

-

Aliphatic Carbons: The two sp³ hybridized carbons of the ethylamine chain (Ar-C H₂- and -C H₂-NH₂) are expected in the δ 25-50 ppm range. The methyl carbon (Ar-C H₃) should appear upfield, around δ 20-25 ppm.

-

Aromatic Carbons: Four signals are expected in the aromatic region (δ 120-140 ppm). The two protonated carbons (C-2/C-6 and C-3/C-5) and the two quaternary carbons (C-1, substituted by the ethylamine chain, and C-4, substituted by the methyl group) will have distinct chemical shifts. Quaternary carbon signals are typically less intense.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR. Dissolve 20-50 mg of 4-Methylphenethylamine in ~0.7 mL of CDCl₃ with TMS.

-

Instrumentation: Use a 5 mm NMR tube in a spectrometer with a field strength of at least 75 MHz.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each carbon.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): A 2-second delay is standard.

-

Spectral Width (sw): A spectral width of ~220-240 ppm is sufficient to cover the entire range of organic carbons.

-

-

Data Processing: Process the data similarly to ¹H NMR. Calibrate the spectrum using the central peak of the CDCl₃ triplet at δ 77.16 ppm or the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic IR Absorption Bands

The following table outlines the expected key IR absorptions for 4-Methylphenethylamine based on its functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3250 | N-H Stretch (symmetric & asymmetric) | Primary Amine (-NH₂) |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 2960-2850 | C-H Stretch | Aliphatic C-H (-CH₂-, -CH₃) |

| 1620-1600 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| ~1515 | C=C Stretch | Aromatic Ring |

| ~820 | C-H Out-of-Plane Bend | Para-disubstituted Aromatic |

Interpretation

-

N-H Stretching: A primary amine will typically show two bands in the 3400-3250 cm⁻¹ region corresponding to the asymmetric and symmetric N-H stretches. These are often of medium intensity.

-

C-H Stretching: The spectrum will be divided by the 3000 cm⁻¹ line. Absorptions just above 3000 cm⁻¹ are characteristic of aromatic C-H bonds, while the stronger absorptions just below 3000 cm⁻¹ are due to the aliphatic C-H bonds of the methyl and methylene groups.

-

Aromatic Region: The C=C stretching vibrations within the benzene ring typically appear in the 1600-1450 cm⁻¹ region. A strong band around 820 cm⁻¹ is a key diagnostic indicator of 1,4- (para) disubstitution on a benzene ring.

-

N-H Bending: The scissoring vibration of the primary amine group is expected around 1600 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: No specific preparation is needed for a liquid sample. Place a single drop of neat 4-Methylphenethylamine directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Background Scan: First, record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric CO₂ and H₂O signals.

-

Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Resolution: A resolution of 4 cm⁻¹ is standard for routine analysis.

-

-

Data Processing: The software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum. Label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of molecular weight and structural features.

Mass Spectrometry Data (Electron Ionization)

The following data represents the major fragments observed in the 70 eV electron ionization (EI) mass spectrum of 4-Methylphenethylamine.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 135 | 6.0 | [M]⁺ (Molecular Ion) |

| 106 | 39.5 | [M - CH₂NH]⁺ or [C₈H₁₀]⁺ |

| 91 | 15.9 | [C₇H₇]⁺ (Tropylium ion) |

| 30 | 100.0 | [CH₂NH₂]⁺ (Base Peak) |

| (Data sourced from ChemicalBook)[1] |

Fragmentation Pathway Analysis

The fragmentation of phenethylamines under EI conditions is dominated by cleavage of the Cα-Cβ bond, as this results in the formation of a stable, resonance-stabilized benzylic radical and a stable iminium cation.

Caption: Proposed EI fragmentation pathway for 4-Methylphenethylamine.

-

Molecular Ion (m/z 135): The peak at m/z 135 corresponds to the intact molecule that has lost one electron, confirming the molecular weight of the compound.[1]

-

Base Peak (m/z 30): The most abundant fragment is the iminium cation, [CH₂NH₂]⁺, at m/z 30.[1] This is the hallmark fragmentation of primary phenethylamines. It is formed by the cleavage of the Cα-Cβ bond (benzylic cleavage). This cleavage is highly favored because it results in a stable radical (the 4-methylbenzyl radical) and the stable, nitrogen-stabilized iminium cation.

-

Fragment at m/z 106: This significant fragment corresponds to the loss of the •CH₂NH radical from the molecular ion, leaving the 4-methylstyrene radical cation.[1]

-

Fragment at m/z 91: The peak at m/z 91 is the classic tropylium ion ([C₇H₇]⁺), a common fragment in compounds containing a benzyl group.[1] It is formed by the loss of a methyl group from the m/z 106 fragment, followed by rearrangement.

Experimental Protocol: GC-EI-MS

-

Sample Preparation: Prepare a dilute solution of 4-Methylphenethylamine (~1 mg/mL) in a volatile solvent such as methanol or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

GC Parameters:

-

Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent) is suitable.

-

Injection: Inject 1 µL of the sample solution in split mode (e.g., 50:1 split ratio).

-

Temperature Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 25 to 300.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

Data Analysis: Identify the chromatographic peak for 4-Methylphenethylamine and analyze the corresponding mass spectrum. Compare the spectrum to a reference library (e.g., NIST) for confirmation.

Integrated Spectroscopic Workflow

For unambiguous identification, no single technique is sufficient. A logical workflow integrating these methods provides a self-validating system for structural elucidation.

Caption: Integrated workflow for the comprehensive spectroscopic analysis of 4-Methylphenethylamine.

Conclusion

The spectroscopic characterization of 4-Methylphenethylamine is straightforward and yields a unique set of data that allows for its unambiguous identification. The key identifiers are:

-

¹H NMR: A simple aromatic signal near δ 7.07 ppm, two triplets for the ethylamine chain, and a characteristic methyl singlet at δ ~2.30 ppm.

-

IR: Characteristic primary amine N-H stretches, a clear distinction between aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretches, and a strong out-of-plane bending band near 820 cm⁻¹ confirming para-substitution.

-

MS: A molecular ion at m/z 135 and a dominant base peak at m/z 30, which is the definitive fragment for a primary phenethylamine structure.

By employing these techniques in a coordinated workflow, researchers and drug development professionals can ensure the identity, purity, and structural integrity of 4-Methylphenethylamine with a high degree of scientific confidence.

References

-

Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

Sources

Mechanistic Profiling and In Vitro Characterization of 4-Methylphenethylamine Hydrochloride

[1]

Executive Summary

4-Methylphenethylamine (4-MPEA) hydrochloride is a positional isomer of amphetamine and a structural analog of the endogenous trace amine

Critical Distinction: Researchers must distinguish 4-MPEA from 4-Methylamphetamine (4-MA) (a potent serotonin releaser with high neurotoxicity risks) and 4-Methylthioamphetamine (4-MTA) . 4-MPEA’s pharmacological profile is defined by rapid metabolic turnover and specific GPCR activation.[1]

Part 1: Chemical Identity & Reagent Preparation[1]

Physicochemical Properties[1][2][3][4]

-

IUPAC Name: 2-(4-methylphenyl)ethanamine hydrochloride[1][2]

-

Formula:

-

Molecular Weight: 171.67 g/mol (salt)[1]

-

Solubility: Highly soluble in water (>50 mM); soluble in DMSO.

-

Stability: Hygroscopic; store desiccated at -20°C.

Stock Solution Protocol

To ensure reproducibility in kinetic assays, accurate stock preparation is vital to prevent precipitation or hydrolysis artifacts.

Protocol: 10 mM Stock Preparation

-

Weighing: Weigh 1.72 mg of 4-MPEA HCl into a sterile microcentrifuge tube.

-

Solvent Choice:

-

For Cell Culture (TAAR1/Tox): Dissolve in 1 mL of sterile PBS (pH 7.4) or Water for Injection (WFI) .[1] DMSO is unnecessary and may introduce solvent effects in sensitive GPCR assays.

-

For Enzymatic Assays (MAO): Dissolve in 1 mL of 100 mM Potassium Phosphate Buffer (pH 7.4) .

-

-

Sterilization: Pass through a 0.22 µm PVDF syringe filter.

-

Storage: Aliquot into 50 µL volumes and freeze at -80°C. Avoid freeze-thaw cycles.

Part 2: Pharmacodynamics – TAAR1 Agonism

The primary pharmacological target of 4-MPEA is the Trace Amine-Associated Receptor 1 (TAAR1), a Gs-coupled GPCR located intracellularly and on the plasma membrane.[1][3][4][5][6][7] Activation leads to cAMP accumulation.[1]

Mechanistic Pathway

4-MPEA mimics the endogenous ligand PEA.[1] Upon binding to TAAR1, it triggers the G

Figure 1: Signal transduction pathway for 4-MPEA at the TAAR1 receptor.[1]

Experimental Protocol: cAMP Accumulation Assay

Objective: Determine the

-

Seeding: Plate 10,000 cells/well in a white 384-well plate. Incubate overnight.

-

Stimulation Buffer: HBSS + 20 mM HEPES + 500 µM IBMX (Phosphodiesterase inhibitor).[1] Note: IBMX is critical to prevent cAMP degradation, which would mask the agonist signal.

-

Treatment:

-

Prepare serial dilutions of 4-MPEA (100 µM to 0.1 nM).

-

Add 5 µL of compound to cells. Incubate for 30 minutes at 37°C.

-

-

Detection: Use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kit (e.g., LANCE Ultra or cAMP-Glo).[1]

-

Add Europium-labeled cAMP tracer and ULight-labeled anti-cAMP antibody.[1]

-

-

Readout: Measure fluorescence at 665 nm/615 nm.

-

Analysis: Plot agonist response curves.

-

Expected Result: 4-MPEA typically displays low micromolar potency (

), comparable to PEA but less potent than

-

Part 3: Metabolic Stability & Enzymatic Interaction

Unlike amphetamines, 4-MPEA is not an MAO inhibitor but a substrate .[1] This dictates its transient duration of action.

Metabolic Pathway

The molecule undergoes oxidative deamination primarily by MAO-B, yielding an aldehyde intermediate which is rapidly converted to 4-methylphenylacetic acid.[1]

Figure 2: Metabolic degradation pathway of 4-MPEA via Monoamine Oxidase B.[1]

Protocol: MAO Substrate Kinetics

Objective: Confirm 4-MPEA as a substrate and calculate

Part 4: Safety & Cytotoxicity Profiling

Given the neurotoxicity associated with para-substituted amphetamines (e.g., PCA, 4-MTA), 4-MPEA must be screened for cytotoxicity, although it lacks the serotonergic neurotoxicity mechanisms of its halogenated/thio-analogs.[1]

Comparative Data Summary

| Compound | Primary Target | MAO Interaction | Cytotoxicity Risk |

| 4-MPEA | TAAR1 Agonist | Substrate (Rapid clearance) | Low |

| Amphetamine | DAT/NET Releaser | Weak Inhibitor | Moderate (High dose) |

| 4-MTA | SERT Releaser/MAOI | Inhibitor | High (Serotonin Syndrome) |

Protocol: MTT Cell Viability Assay

-

Cell Line: HepG2 (Liver model) or SH-SY5Y (Neuronal model).[1]

-

Seeding: 15,000 cells/well in 96-well plates.

-

Exposure: Treat with 4-MPEA (1 µM – 1 mM) for 24 hours.

-

Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Mitochondrial reductase in viable cells reduces MTT to purple formazan.

-

-

Solubilization: Dissolve crystals in DMSO.

-

Quantification: Absorbance at 570 nm.

-

Threshold:

< 100 µM indicates potential cytotoxicity requiring further investigation (e.g., LDH release).[1]

References

-

Broadley, K. J. (2010). The vascular effects of trace amines and amphetamines. Pharmacology & Therapeutics, 125(3), 363-375.[1] Link

-

Lewin, A. H., et al. (2008). Trace amine-associated receptor 1 agonists: Synthesis and evaluation of phenethylamines. Bioorganic & Medicinal Chemistry, 16(15), 7415-7423.[1] Link

-

Cohen, P. A., et al. (2015). The stimulant β-methylphenylethylamine in supplements sold in the United States. Drug Testing and Analysis, 8(3-4), 328-333.[1] Link

-

Feenstra, M. G., et al. (2001). Dopamine and noradrenaline efflux in the prefrontal cortex in the light of adaptive state of the animal. Progress in Brain Research, 126, 193-218.[1] Link

-

Simmler, L. D., et al. (2016). In vitro characterization of psychoactive substances at rat, mouse, and human trace amine-associated receptor 1.[1][4][8] Journal of Pharmacology and Experimental Therapeutics, 357(1), 134-144.[1] Link

Sources

- 1. 3,4-Methylenedioxyamphetamine - Wikipedia [en.wikipedia.org]

- 2. 4-Methylphenethylamine hydrochloride | 39260-86-1 | Benchchem [benchchem.com]

- 3. 4-Methylphenethylamine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Phenethylamine is a substrate of monoamine oxidase B in the paraventricular thalamic nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3,4-Methylenedioxyamphetamine - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. TAAR1 - Wikipedia [en.wikipedia.org]

Application Note: Advanced Analytical Protocols for the Differentiation and Quantitation of 4-Methylphenethylamine (4-MPEA)

[1]

Part 1: Strategic Overview & Chemical Context

The "Isomer Problem" in Phenethylamine Analysis

4-Methylphenethylamine (4-MPEA) presents a unique analytical challenge due to its structural isomerism with Amphetamine (

For researchers and forensic toxicologists, the critical imperative is specificity. Misidentification can lead to false positives for controlled substances (Amphetamine) or failure to detect novel psychoactive substances (NPS).[1]

Key Analytical Differentiators:

-

Mass Spectral Fragmentation:

-

Amphetamine: The

-methyl group directs fragmentation to yield a base peak of m/z 44 (GC-EI) and characteristic tropylium ions at m/z 91 (LC-MS/MS).[1] -

4-MPEA: The ring-substituted methyl group results in a base peak of m/z 30 (GC-EI) and a characteristic methyl-tropylium ion at m/z 105 (LC-MS/MS).[1]

-

-

Chromatographic Selectivity: Separation of 4-MPEA from its regioisomers (2-MPEA, 3-MPEA) requires specific stationary phase interactions, particularly

-

Part 2: GC-MS Protocol (Confirmatory Analysis)

Objective: Definitive structural confirmation and separation of regioisomers in seized powders or complex matrices.

Principle of Method

Native phenethylamines often exhibit peak tailing on non-polar columns due to interaction between the basic amine and active silanol sites. This protocol utilizes Pentafluoropropionic Anhydride (PFPA) derivatization.[1] The resulting perfluoroacyl derivatives are less polar, more volatile, and provide unique high-mass fragments that enhance sensitivity and separation.

Reagents & Sample Preparation[1]

-

Derivatizing Agent: Pentafluoropropionic Anhydride (PFPA).

-

Buffer: 0.1 M Carbonate Buffer (pH 9.5).

Protocol Step-by-Step:

-

Extraction: Add 1 mL of sample (urine/dissolved powder) to 200 µL Carbonate Buffer. extract with 2 mL Ethyl Acetate. Vortex (2 min) and Centrifuge (3000 rpm, 5 min).[1]

-

Evaporation: Transfer organic layer to a clean vial. Evaporate to dryness under

stream at 40°C. -

Derivatization: Reconstitute residue in 50 µL Ethyl Acetate and 50 µL PFPA. Cap and incubate at 60°C for 20 minutes.

-

Cleanup: Evaporate to dryness again (to remove excess acid). Reconstitute in 100 µL Ethyl Acetate for injection.

GC-MS Instrument Conditions

| Parameter | Setting |

| Column | Rtx-5MS or DB-5MS (30m x 0.25mm x 0.25µm) |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) |

| Inlet Temp | 250°C (Splitless mode) |

| Temp Program | 70°C (1 min hold) |

| Transfer Line | 280°C |

| Ion Source | 230°C (EI Mode, 70 eV) |

Diagnostic Ions (PFPA Derivatives)

The derivatization shifts the fragmentation pathway, allowing clear distinction between the ring-methylated 4-MPEA and side-chain methylated Amphetamine.[1]

| Compound | Derivative MW | Base Peak (m/z) | Diagnostic Ions (m/z) | Mechanistic Origin |

| Amphetamine-PFPA | 281 | 190 | 118, 91 | Cleavage alpha to amide nitrogen.[1] |

| 4-MPEA-PFPA | 281 | 176 | 105, 133 | Cleavage beta to amide nitrogen (loss of PFPA-CH2).[1] |

| 2-MPEA-PFPA | 281 | 176 | 105, 133 | Differentiated by Retention Time |

Critical Insight: The m/z 190 ion is unique to Amphetamine (containing the

-methyl). The m/z 176 ion is unique to straight-chain phenethylamines like 4-MPEA.[1] This provides a "self-validating" mass spectral filter before retention time is even considered.[1]

Part 3: LC-MS/MS Protocol (Trace Quantitation)[1]

Objective: High-throughput quantitation in biological fluids (plasma/urine) with isomer specificity.

Chromatographic Strategy

Separating 4-MPEA from 2-MPEA and 3-MPEA is difficult on standard C18 columns.[1] A Biphenyl or Phenyl-Hexyl stationary phase is strictly recommended.[1] The

LC Conditions

-

Column: Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) or equivalent.[1]

-

Mobile Phase A: 0.1% Formic Acid in Water + 5mM Ammonium Formate.[3]

-

Mobile Phase B: 0.1% Formic Acid in Methanol.

-

Gradient:

MS/MS Parameters (ESI Positive)

Source: Electrospray Ionization (ESI+) Capillary Voltage: 3.5 kV Desolvation Temp: 450°C[1]

MRM Transitions Table:

| Analyte | Precursor (m/z) | Product (Quant) | Product (Qual) | Collision Energy (eV) | Rationale |

| 4-MPEA | 136.1 | 105.1 | 119.1 | 20 / 15 | 105.1 corresponds to the methyl-benzyl cation ( |

| Amphetamine | 136.1 | 91.1 | 119.1 | 20 / 15 | 91.1 corresponds to the benzyl cation ( |

| BMPEA | 136.1 | 91.1 | 119.1 | 22 / 18 | Produces 91.1; Must be resolved chromatographically from Amphetamine. |

Part 4: Visualization of Analytical Logic

Decision Tree for Isomer Differentiation

This workflow illustrates the logical steps to distinguish 4-MPEA from its isobaric interferences.

Figure 1: Analytical decision tree for differentiating 4-MPEA from Amphetamine using Mass Spectrometry.

Part 5: Method Validation Parameters (E-E-A-T)

To ensure this protocol meets forensic and clinical standards (SWGTOX/FDA), the following validation criteria must be met:

| Parameter | Acceptance Criteria | Notes |

| Linearity | Range: 5 – 1000 ng/mL | |

| LOD / LOQ | LOD: < 1 ng/mL; LOQ: < 5 ng/mL | Signal-to-Noise > 3 (LOD) and > 10 (LOQ) |

| Precision (CV) | < 15% (intra/inter-day) | At Low, Medium, High QC levels |

| Matrix Effect | ± 25% | Compare neat standard vs. post-extraction spike |

| Interference | No peaks at RT of isomers | Verify separation of 2-MPEA and 3-MPEA |

Scientific Rationale for Protocol Choices

-

Why PFPA? Acylation with PFPA adds significant mass (146 Da), moving the analyte to a cleaner region of the chromatogram and reducing the volatility of the free base, which prevents evaporative loss during concentration steps.

-

Why m/z 105? The formation of the methyl-tropylium ion is energetically favorable for ring-methylated species. Amphetamine lacks the methyl group on the ring, so it cannot form this ion directly without complex rearrangement, making 105 a highly specific marker for 4-MPEA.

References

-

United Nations Office on Drugs and Crime (UNODC). (2006). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and Their Ring-Substituted Analogues in Seized Materials. [Link] (Authoritative source for general phenethylamine extraction and GC-MS parameters)

-

Pawar, R. S., et al. (2014). "Determination of selected biogenic amines in Acacia rigidula plant materials and dietary supplements using LC-MS/MS methods." Journal of Pharmaceutical and Biomedical Analysis, 88, 457-466.[1] [Link] (Key reference for LC-MS/MS separation of phenethylamine isomers in complex matrices)

-

Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). "Standard Practices for Method Validation in Forensic Toxicology." Journal of Analytical Toxicology, 37(7), 452–474.[1] [Link] (Standard for the validation parameters listed in Part 5)

-

Nieddu, M., et al. (2025).[1][4] "Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review." Forensic Toxicology. [Link] (Recent review covering extraction and mass spectral fragmentation of phenethylamine derivatives)

Sources

- 1. Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Note: High-Efficiency Liquid-Liquid Extraction (LLE) of 4-Methylphenethylamine (4-MPEA) from Human Urine

Introduction & Chemical Basis

4-Methylphenethylamine (4-MPEA) is a positional isomer of amphetamine and a trace amine-associated receptor 1 (TAAR1) agonist.[1] Often detected as an impurity in "pre-workout" supplements or abused as a designer stimulant, its analysis requires rigorous separation from structural isomers like

The Chemical Logic of Extraction

The success of this protocol relies on exploiting the Henderson-Hasselbalch equation to manipulate the ionization state of 4-MPEA.

-

Basicity: 4-MPEA is a weak base with a pKa of approximately 9.8–10.1 .

-

Extraction Phase (Aqueous

Organic): To extract 4-MPEA into a non-polar solvent, the pH must be adjusted to >12.0 . At this pH (2 units above pKa), >99% of the molecule exists in its uncharged, lipophilic free-base form ( -

The Volatility Trap (Critical Control Point): A common failure mode in phenethylamine analysis is the loss of analyte during solvent evaporation. The free-base form of 4-MPEA is highly volatile. This protocol includes a mandatory acidification step prior to evaporation to convert the free base into its non-volatile hydrochloride salt (

).

Materials & Equipment

Reagents

-

Extraction Solvent: Methyl tert-butyl ether (MTBE) (Preferred over DCM for better safety profile and cleaner upper-layer recovery).

-

pH Adjustment: 2M Sodium Hydroxide (NaOH).

-

Stabilizer Solution: 1% HCl in Methanol (v/v).

-

Derivatizing Agent: Pentafluoropropionic anhydride (PFPA) or Trifluoroacetic anhydride (TFAA).

-

Internal Standard (IS): Amphetamine-d5 or Phenethylamine-d5 (1 µg/mL in methanol).

Equipment

-

Centrifuge capable of 3000 x g.[2]

-

Nitrogen evaporator with temperature control (40°C).

-

Gas Chromatography-Mass Spectrometry (GC-MS) system (e.g., Agilent 7890/5977).

-

Capillary Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).

Experimental Workflow (Visualized)

The following diagram outlines the critical decision paths and phase transitions in the extraction process.

Figure 1: Decision logic for the extraction of 4-MPEA. Note the critical acidification step ("Salt Formation") to prevent evaporative loss of the target amine.

Detailed Protocol

Phase 1: Sample Pre-treatment & Extraction[3]

-

Aliquot: Transfer 2.0 mL of urine into a 15 mL borosilicate glass screw-cap tube.

-

Internal Standard: Add 50 µL of Internal Standard working solution (Amphetamine-d5, 1 µg/mL). Vortex briefly.

-

Alkalinization: Add 500 µL of 2M NaOH.

-

Check: Verify pH is >12 using pH paper. This ensures the amine proton is removed (

).

-

-

Extraction: Add 3.0 mL of MTBE .

-

Why MTBE? It forms a clear upper layer that is easier to pipette off than the lower layer in Chloroform/DCM extractions, reducing the risk of transferring aqueous impurities.

-

-

Agitation: Rotate or shake mechanically for 10 minutes.

-

Separation: Centrifuge at 3000 x g for 5 minutes to break any emulsions.

-

Transfer: Carefully transfer the upper organic layer to a clean conical glass tube.

Phase 2: Stabilization & Concentration (The "Expert" Step)

-

Acidification: Add 50 µL of 1% HCl in Methanol to the organic extract.

-

Mechanism: This converts the volatile 4-MPEA free base back into the non-volatile hydrochloride salt before the solvent is removed.

-

-

Evaporation: Evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Caution: Do not over-dry. Remove immediately once solvent is gone.

-

Phase 3: Derivatization (PFPA Method)

Phenethylamines chromatograph poorly in their native form due to peak tailing. Acylation is required. 10. Reconstitution: Add 50 µL of Ethyl Acetate and 50 µL of Pentafluoropropionic anhydride (PFPA) to the residue. 11. Incubation: Cap the tube tightly and incubate at 60°C for 20 minutes. 12. Dry Down: Evaporate the excess derivatizing agent under nitrogen at 40°C. 13. Final Reconstitution: Reconstitute in 100 µL of Ethyl Acetate for GC-MS injection.

Analytical Parameters (GC-MS)[4][5][6][7]

To distinguish 4-MPEA from amphetamine, chromatographic resolution is vital.

| Parameter | Setting |

| Column | DB-5MS (30m x 0.25mm x 0.25µm) or ZB-Drug-1 |

| Carrier Gas | Helium, constant flow 1.0 mL/min |

| Inlet Temp | 250°C (Splitless mode) |

| Oven Program | 70°C (1 min hold) |

| Transfer Line | 280°C |

| Ionization | EI (70 eV) |

| Acquisition | SIM Mode (Selected Ion Monitoring) |

Target Ions (PFPA Derivative)

-

Quantifier Ion: m/z 204 (Common phenethylamine fragment with PFPA).

-

Qualifier Ions: m/z 190, 118, and Molecular Ion (depending on specific fragmentation, usually weak).

-

Note: 4-MPEA elutes slightly later than Amphetamine on a 5% phenyl column due to the para-methyl substitution increasing interaction with the stationary phase.

Validation & Performance Criteria

Every laboratory must validate this method. The following acceptance criteria are based on standard bioanalytical guidelines (SWGTOX/FDA).

| Validation Parameter | Acceptance Criteria |

| Linearity | |

| Limit of Detection (LOD) | Signal-to-Noise ratio |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio |

| Precision (CV%) | < 15% (intra-day) and < 20% (inter-day) |

| Accuracy (Bias) | ± 15% of nominal concentration |

| Recovery (Extraction) | > 80% (Absolute recovery) |

| Selectivity | No interfering peaks at retention time of 4-MPEA in blank urine |

References

-

Agilent Technologies. (2020). Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 76751, 4-Methylphenethylamine. Retrieved from [Link]

-

Journal of Analytical Toxicology. (2009). Rapid GC-MS confirmation of amphetamines in urine by extractive acylation. Retrieved from [Link]

-

World Anti-Doping Agency (WADA). (2024). WADA Technical Document - TD2024IDCR (Identification Criteria for Qualitative Assays). (Standard for chromatographic separation of isomers).[3]

Sources

- 1. 4-Methylphenethylamine - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. Amphetamine concentrations in human urine following single-dose administration of the calcium antagonist prenylamine-studies using fluorescence polarization immunoassay (FPIA) and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

developing a validated assay for 4-Methylphenethylamine

Abstract

4-Methylphenethylamine (4-MPEA) is a positional isomer of the controlled substance Amphetamine (

Introduction & Scientific Context

The analysis of phenethylamines presents a unique challenge in mass spectrometry: isobaric interference . 4-MPEA (CAS: 3261-62-9) possesses the same molecular formula (

In standard C18 chromatography, these small, basic molecules often co-elute or show poor retention. Furthermore, under Collision-Induced Dissociation (CID), both compounds predominantly lose ammonia (

The Core Challenge: Reliance solely on Multiple Reaction Monitoring (MRM) transitions is insufficient for identification.

The Solution: This protocol utilizes a Biphenyl column, which employs

Method Development Strategy

Instrumentation

-

LC System: UHPLC (Ultra-High Performance Liquid Chromatography) capable of 600 bar backpressure.

-

Detector: Triple Quadrupole Mass Spectrometer (LC-MS/MS) with Electrospray Ionization (ESI).

-

Column Selection: Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) or equivalent.

-

Rationale: Biphenyl phases offer enhanced selectivity for aromatic isomers compared to Alkyl-bonded (C18) or Phenyl-Hexyl phases.

-

Mobile Phase Optimization

-

Mobile Phase A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Methanol + 0.1% Formic Acid.[1][2]

-

Rationale: Methanol is preferred over Acetonitrile for Biphenyl columns as it promotes stronger

-

-

Experimental Protocol

Reagents and Standards

-

Target Analyte: 4-Methylphenethylamine HCl.

-

Interference Check Standards: Amphetamine, Methamphetamine, Phenethylamine,

-Methylphenethylamine (BMPEA). -

Internal Standard (IS): Amphetamine-d5 (Proxy IS) or 4-MPEA-d4 (if commercially available).

Sample Preparation: Mixed-Mode Solid Phase Extraction (SPE)

Direct "dilute-and-shoot" methods are discouraged due to matrix effects suppressing the early-eluting amine signal.

-

Pre-treatment: Dilute 200 µL of plasma/urine with 600 µL of 0.1% Formic Acid. Add 20 µL of IS working solution (100 ng/mL).

-

Conditioning: Condition MCX (Mixed-Mode Cation Exchange) cartridges with 1 mL Methanol, then 1 mL Water.

-

Loading: Load pre-treated sample.

-

Washing:

-

Wash 1: 1 mL 0.1% Formic Acid (removes acidic/neutral interferences).

-

Wash 2: 1 mL Methanol (removes hydrophobic interferences).

-

-

Elution: Elute with 1 mL of 5% Ammonium Hydroxide in Methanol.

-

Reconstitution: Evaporate to dryness under

at 40°C. Reconstitute in 200 µL Mobile Phase A.

LC-MS/MS Conditions

Table 1: Chromatographic Gradient

| Time (min) | Flow Rate (mL/min) | % Mobile Phase B | Event |

| 0.00 | 0.40 | 5 | Initial Hold (Focusing) |

| 1.00 | 0.40 | 5 | Start Gradient |

| 6.00 | 0.40 | 40 | Linear Ramp (Isomer Separation) |

| 6.10 | 0.50 | 95 | Column Wash |

| 8.00 | 0.50 | 95 | Hold Wash |

| 8.10 | 0.40 | 5 | Re-equilibration |

| 10.00 | 0.40 | 5 | End Run |

Table 2: MS/MS Transitions (ESI Positive)

| Analyte | Precursor ( | Product ( | Collision Energy (V) | Role |

| 4-MPEA | 136.1 | 119.1 | 15 | Quantifier |

| 4-MPEA | 136.1 | 91.1 | 25 | Qualifier |

| Amphetamine | 136.1 | 119.1 | 15 | Interference Monitor |

| Amphetamine-d5 | 141.1 | 124.1 | 15 | Internal Standard |

Note: Since transitions are identical for 4-MPEA and Amphetamine, Retention Time (RT) markers are mandatory.

Method Validation (ICH Q2(R1))

To ensure the "Trustworthiness" of this assay, the following validation parameters must be met.

Specificity & Isomer Resolution

-

Requirement: Inject a mixture of 4-MPEA (100 ng/mL) and Amphetamine (100 ng/mL).

-

Acceptance Criteria: Baseline resolution (

) must be observed. -

Mechanism: Amphetamine (branched

-methyl) typically elutes earlier than 4-MPEA (linear chain, ring-methyl) on biphenyl phases due to steric hindrance reducing the

Linearity & Range

-

Range: 5 ng/mL to 1000 ng/mL.

-

Curve: 6-point calibration curve, weighted (

) linear regression. -

Acceptance:

. Back-calculated standards must be within ±15% (±20% at LLOQ).

Accuracy & Precision

-

Protocol: Analyze QC samples (Low, Mid, High) in quintuplicate (

) over 3 days. -

Acceptance: Intra- and inter-day precision (%CV)

. Accuracy within 85-115%.

Matrix Effect

-

Calculation: Compare peak area of analyte spiked into extracted blank matrix vs. analyte in neat solvent.

-

Acceptance: Matrix Factor (MF) between 0.8 and 1.2. If IS-normalized MF is used, the CV of the MF must be <15%.

Workflow Visualization

Figure 1: Analytical Workflow

Caption: Step-by-step analytical workflow from sample preparation to data analysis.

Figure 2: Isomer Resolution Logic

Caption: Decision logic for confirming 4-MPEA identity against isobaric interferences.

References

-

Wohlfarth, A., et al. (2010). "LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum." Analytical and Bioanalytical Chemistry.

-

Strano-Rossi, S., et al. (2010). "Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid." Journal of Analytical Toxicology.

-

Washington State Patrol Toxicology Laboratory. (2020).[3] "Confirmation of Select Amphetamines by Liquid Chromatography – Tandem Mass Spectrometry." WSP Standard Operating Procedures.

-

Chen, Y., et al. (2021). "Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine." Forensic Science International.

-

European Medicines Agency (EMA). (1995).[4] "ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology." ICH Guidelines.

Sources

In Vitro Pharmacological Profiling of 4-Methylphenethylamine (4-MPEA): TAAR1 Agonism and Monoamine Transporter Kinetics

Abstract

4-Methylphenethylamine (4-MPEA) is a positional isomer of amphetamine and a structural analog of the endogenous trace amine

Target Identification & Mechanism of Action

To accurately profile 4-MPEA, one must interrogate its dual-mechanism capability.[1] Unlike classical neurotransmitters, trace amines like 4-MPEA primarily target the Trace Amine-Associated Receptor 1 (TAAR1) , an intracellular GPCR located on the presynaptic membrane of monoaminergic neurons.

The Signaling Cascade

Upon binding to TAAR1, 4-MPEA induces a conformational change that couples the receptor to the G

Pathway Visualization

The following diagram illustrates the TAAR1 signaling pathway and its downstream regulatory effects on the dopamine transporter (DAT).

Figure 1: TAAR1 Gs-coupled signaling cascade leading to DAT modulation.

Primary Functional Assay: TR-FRET cAMP Accumulation

Objective: Quantify the potency (EC

Materials

-

Cell Line: HEK293 or CHO-K1 stably expressing hTAAR1 (Note: Transient transfection is discouraged due to receptor expression variability).

-

Reagents: TR-FRET cAMP kit (e.g., LANCE Ultra or HTRF), IBMX (3-isobutyl-1-methylxanthine).

-

Instrumentation: Multi-mode microplate reader equipped with TR-FRET module (Excitation: 320/340 nm; Emission: 615/665 nm).

Protocol

-

Cell Preparation:

-

Harvest hTAAR1-HEK293 cells using enzyme-free dissociation buffer (to preserve receptor integrity).

-

Resuspend in stimulation buffer at 200,000 cells/mL.

-

Critical Step: Add 0.5 mM IBMX to the buffer. Why? IBMX inhibits phosphodiesterases, preventing the degradation of the generated cAMP, ensuring the signal accumulation is linear to agonist activity.

-

-

Compound Addition:

-

Dispense 5 µL of 4-MPEA (10-point dose-response, 1 nM to 100 µM) into a 384-well low-volume white plate.

-

Add 5 µL of cell suspension (1,000 cells/well).

-

Incubate for 30 minutes at Room Temperature (RT).

-

-

Detection:

-

Add 5 µL of cAMP-d2 (acceptor) and 5 µL of anti-cAMP-Cryptate (donor).

-

Incubate for 1 hour at RT in the dark.

-

-

Readout & Analysis:

-

Measure fluorescence at 665 nm and 615 nm.

-

Calculate Ratio:

. -

Interpretation: The signal is inversely proportional to cAMP concentration (competitive immunoassay). Plot data using a 4-parameter logistic fit.

-

Secondary Assay: Monoamine Transporter Uptake (ASP+)[2]

Objective: Determine if 4-MPEA acts as a substrate or blocker of Dopamine (DAT) and Norepinephrine (NET) transporters.

Rationale: Traditional tritiated (

Materials

-

Cell Line: HEK293 stably expressing hDAT or hNET.

-

Tracer: ASP+ (stock 10 mM in DMSO).

-

Buffer: Krebs-Ringer-HEPES (KRH) buffer containing 0.1% glucose.

Protocol

-

Seeding:

-

Plate cells in 96-well black-wall/clear-bottom poly-D-lysine coated plates (50,000 cells/well). Incubate 24h to reach 90% confluency.

-

-

Baseline Equilibration:

-

Wash cells 2x with warm KRH buffer.

-

Add 90 µL KRH buffer containing test compound (4-MPEA) or control (Cocaine/Nomifensine).

-

Incubate 10 minutes at 37°C to allow equilibrium binding.

-

-

Kinetic Readout:

-

Place plate in the reader (heated to 37°C).

-

Inject 10 µL of ASP+ (Final concentration: 5-10 µM).

-

Immediate Read: Measure fluorescence (Ex 475 nm / Em 609 nm) every 30 seconds for 15 minutes.

-

-

Data Processing:

-

Calculate the slope (V

) of the linear uptake phase (0–5 min). -

Normalize slope against Vehicle (100%) and fully inhibited (Cocaine, 0%) controls.

-

Workflow Diagram

The following diagram details the logical flow of the ASP+ uptake inhibition assay.

Figure 2: Workflow for high-throughput fluorescent neurotransmitter uptake assay.

Safety Profiling: Cytotoxicity

Before attributing activity to specific receptor pharmacology, general cytotoxicity must be ruled out, particularly for phenethylamines which can disrupt mitochondrial function at high micromolar concentrations.

-

Assay: MTT or Resazurin (AlamarBlue) reduction assay.

-

Threshold: If the IC

for viability is < 10x the EC

Data Analysis & Expected Results

The following table summarizes expected reference values for validation. 4-MPEA typically displays lower potency than amphetamine at human TAAR1 but significant uptake inhibition.

| Compound | hTAAR1 EC | hDAT Uptake IC | Mechanism Note |

| 4-MPEA | ~0.5 - 2.0 µM | ~5 - 15 µM | Partial Agonist / Substrate |

| ~0.1 - 0.5 µM | > 10 µM | Endogenous Agonist | |

| Amphetamine | ~0.1 - 1.0 µM | ~0.1 - 0.5 µM | Potent Releaser |

| Cocaine | Inactive | ~0.2 µM | Blocker (Non-substrate) |

Note: Values are approximate and dependent on specific cell line expression levels.

Interpretation Guide

-

TAAR1 Agonism: A sigmoidal increase in cAMP confirms agonist activity. If 4-MPEA shows high efficacy (E

) comparable to -

Transporter Interaction:

-

Inhibition: Reduction in ASP+ uptake slope.

-

Substrate vs. Blocker: To distinguish, perform an Efflux Assay . Pre-load cells with ASP+, wash, then add 4-MPEA. If fluorescence decreases (efflux), 4-MPEA is a substrate (translocated). If fluorescence remains stable, it is a blocker.

-

References

-

Borowsky, B., et al. (2001). "Trace amines: identification of a family of mammalian G protein-coupled receptors." Proceedings of the National Academy of Sciences.

-

Schwartz, J., et al. (2005). "The human trace amine-associated receptor 1 (TAAR1): a new target for the treatment of psychiatric disorders." Current Pharmaceutical Design.

-

Zapata, A., et al. (2007). "Regulation of dopamine transporter function and cell surface expression by the trace amine-associated receptor 1." Journal of Neuroscience.

-

Schwartz, J.W., et al. (2003). "Real-time, spatially resolved analysis of serotonin transporter activity and regulation using the fluorescent substrate, ASP+." Journal of Biological Chemistry.

-

Simmler, L.D., et al. (2016). "Pharmacological characterization of designer cathinones in vitro." British Journal of Pharmacology.

Sources

Application Note: Radioligand Binding Characterization of 4-Methylphenethylamine (4-MPEA)

Abstract & Scientific Context

4-Methylphenethylamine (4-MPEA) is a positional isomer of amphetamine and a potent agonist of the Trace Amine-Associated Receptor 1 (TAAR1).[1] Unlike its

In drug development, 4-MPEA serves as a critical probe for Structure-Activity Relationship (SAR) studies, helping to delineate the structural requirements for TAAR1 selectivity versus Monoamine Transporter (MAT) affinity.

The Analytical Challenge:

Direct radiolabeling of 4-MPEA is rarely performed due to its metabolic instability. Therefore, characterization relies on Competition Binding Assays . This Application Note details the protocol for determining the affinity (

-

TAAR1 (Primary Target): Using

-RO5166017 (or -

Dopamine Transporter (DAT) (Off-Target/Side Effect): Using

-WIN35,428 in striatal membranes.

Experimental Workflow

The following diagram outlines the high-throughput filtration workflow used to determine the

Figure 1: Critical path for competition radioligand binding assays. Note the convergence of "Hot" (Radioligand) and "Cold" (4-MPEA) ligands at the Incubation stage.

Protocol A: TAAR1 Competition Binding Assay

Scientific Rationale:

TAAR1 binding is notoriously difficult to characterize because standard trace amines (Tyramine,

Materials & Reagents

| Component | Specification | Purpose |

| Membrane Source | hTAAR1-HEK293 membranes | Target receptor source. |

| Radioligand | The "Hot" tracer to be displaced. | |

| Competitor | 4-Methylphenethylamine (HCl salt) | The "Cold" test compound. |

| Assay Buffer | 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 5 mM | Physiological binding environment. |

| NSB Control | 10 | Defines Non-Specific Binding (NSB). |

Step-by-Step Methodology

-

Filter Pre-treatment (Crucial):

-

Soak Whatman GF/B glass fiber filters in 0.3% Polyethylenimine (PEI) for at least 1 hour prior to use.

-

Why? Trace amines are positively charged and stick avidly to glass. PEI neutralizes the filter charge, reducing background noise (filter binding) by >50%.

-

-

Plate Setup (96-well format):

-

Total Binding (TB): 25

L Buffer + 25 -

Non-Specific Binding (NSB): 25

L Cold Blocker (10 -

Sample (4-MPEA): 25

L 4-MPEA (varying conc.) + 25

-

-

Reaction Assembly:

-

Dilute 4-MPEA in assay buffer to achieve final concentrations ranging from

M to -

Add

-RO5166017 to a final concentration equal to its -

Initiate reaction by adding 20-30

g of membrane protein per well.

-

-

Equilibrium Incubation:

-

Incubate for 60 minutes at Room Temperature (22°C) .

-

Note: TAAR1 kinetics are rapid; prolonged incubation (>2 hrs) may lead to ligand degradation if MAO inhibitors are not present (though HEK cells usually lack MAO).

-

-

Termination:

-

Harvest using a cell harvester (e.g., Brandel or PerkinElmer).

-

Wash rapidly (3 x 3 seconds) with ice-cold Tris buffer.

-

Caution: Use ice-cold buffer to "freeze" the dissociation rate (

), preventing the bound radioligand from washing off during filtration.

-

Protocol B: Dopamine Transporter (DAT) Selectivity Assay

Scientific Rationale: To validate 4-MPEA as a selective agent, we must quantify its affinity for DAT. 4-MPEA is expected to have lower affinity for DAT compared to Amphetamine, but this must be empirically proven.

Materials & Reagents

| Component | Specification | Notes |

| Source | Rat Striatal Membranes | Rich in native DAT. |

| Radioligand | High affinity cocaine analog. | |

| Buffer | 50 mM Tris-HCl, 120 mM NaCl | |

| Blocker | 10 | Defines NSB. |

Key Procedural Differences

-

Buffer Composition: You must include 120 mM NaCl. Monoamine transporters are Sodium-Dependent. Binding will not occur in Na-free Tris buffer.

-

Incubation: Incubate for 2 hours on ice (4°C) .

-

Why? DAT binding is temperature sensitive. 4°C prevents active uptake (transport) of the ligand, ensuring you are measuring surface binding only, not uptake into the synaptosome.

-

Data Analysis & Interpretation

Calculation of

Raw CPM (Counts Per Minute) data is converted to % Specific Binding. The

Where:

- = Concentration of Radioligand used (nM).

- = Dissociation constant of the Radioligand (determined previously via Saturation Binding).

Mechanism of Action Visualization

The following diagram illustrates the competitive mechanism being measured.

Figure 2: Competitive Binding Mechanism. Increasing concentrations of 4-MPEA reduce the formation of the "Signal Detected" complex, allowing calculation of affinity.

Troubleshooting & Validity Checks (Self-Validating System)

To ensure your data is trustworthy (E-E-A-T), every assay plate must contain these internal controls:

-

The "Hill Slope" Check:

-

The Hill Slope (coefficient) of the displacement curve should be near -1.0 .

-

Insight: If Slope << -1.0 (e.g., -0.5), it indicates negative cooperativity or multiple binding sites (e.g., 4-MPEA binding to both High and Low affinity states of TAAR1).

-

-

Total Binding Rule:

-

Total Binding (TB) counts should be < 10% of the Total Added Radioactivity. If >10%, you have "Ligand Depletion," invalidating the Cheng-Prusoff equation.

-

-

Specific Binding Window:

-

Specific Binding must be > 50% of Total Binding. If NSB is high, re-wash filters or increase PEI concentration.

-

References

-

Borowsky, B., et al. (2001). "Trace amines: Identification of a family of mammalian G protein-coupled receptors." Proceedings of the National Academy of Sciences, 98(16), 8966-8971.

-

Bunzow, J. R., et al. (2001). "Amphetamine, 3,4-methylenedioxymethamphetamine, and related drugs are agonists at a trace amine-associated receptor." Molecular Pharmacology, 60(6), 1181-1188.

-

Revel, F. G., et al. (2011). "Trace amine-associated receptor 1 partial agonism reveals novel paradigm for neuropsychiatric therapeutics." Biological Psychiatry, 70(10), 940-949.

-

Gifford Bioscience. "Radioligand Binding Assay Protocols."

Sources

synthesis of 4-Methylphenethylamine hydrochloride for research

Application Note: High-Purity Synthesis of 4-Methylphenethylamine Hydrochloride

Executive Summary

4-Methylphenethylamine (4-MPEA), a positional isomer of amphetamine, is a critical reference standard in monoamine oxidase (MAO) substrate profiling and a ligand for Trace Amine-Associated Receptor 1 (TAAR1).[1][2] High-purity synthesis of the hydrochloride salt is required to eliminate positional isomers (e.g.,

This guide details a two-step synthesis optimized for research-scale production (1–10g). It contrasts the classical Lithium Aluminum Hydride (LiAlH

Retrosynthetic Analysis & Pathway

The synthesis relies on the Henry Reaction (Nitroaldol Condensation) followed by reduction.[2] This route is preferred over the cyanohydrin reduction of 4-methylbenzyl chloride due to the higher stability of precursors and avoidance of cyanide reagents.[1]

Figure 1: Retrosynthetic logic flow. The critical control point is the reduction step (Red arrow), where incomplete reduction can yield hydroxylamine impurities.[1]

Experimental Protocols

Phase 1: Synthesis of 4-Methyl- -nitrostyrene

Objective: Condensation of aldehyde and nitroalkane to form the nitroalkene scaffold.[1][2]

-

Reagents:

-

Apparatus: Round-bottom flask, reflux condenser, oil bath.[1]

Protocol:

-

Setup: In a dry flask, dissolve 4-Methylbenzaldehyde (e.g., 12.0 g, 100 mmol) in Nitromethane (30 mL). Add Ammonium Acetate (1.54 g, 20 mmol).

-

Reaction: Heat to gentle reflux (approx. 100°C) for 2–4 hours. Monitor by TLC (Silica, 4:1 Hexane/EtOAc).[1] The aldehyde spot (

) should disappear, replaced by a fluorescent yellow spot ( -

Workup: Remove excess nitromethane under reduced pressure (rotary evaporator). The residue will solidify upon cooling.

-

Purification: Recrystallize the crude solid from boiling isopropyl alcohol (IPA).

-

Cool slowly to 4°C to grow long, yellow needle-like crystals.[1]

-

Filter and vacuum dry.

-

-

Validation:

-

Yield: Expect 80–90%.

-

Appearance: Canary yellow needles.

-

Melting Point: 102–104°C [1].[2]

-

Phase 2: Reduction to 4-Methylphenethylamine

Choice of Method:

-

Method A (Classic): Uses LiAlH

.[2] High yield, but requires strict anhydrous conditions and handles pyrophoric reagents.[1] -

Method B (Modern/Safer): Uses NaBH

+ CuCl

Select ONE method below:

| Feature | Method A: LiAlH | Method B: NaBH |

| Reagent Hazard | Extreme (Pyrophoric, H | Moderate (Flammable solvent) |

| Atmosphere | Nitrogen/Argon Essential | Open Air Possible |

| Solvent | Anhydrous THF/Ether | Ethanol/Methanol |

| Workup | Fieser (Critical for Al salts) | Acid/Base Extraction |

Protocol Method A: Lithium Aluminum Hydride (LiAlH

-

Setup: Flame-dry a 2-neck flask under

. Charge with anhydrous THF (10 mL/g of precursor). Add LiAlH -

Addition: Dissolve 4-Methyl-

-nitrostyrene (1.0 eq) in dry THF. Add dropwise to the LiAlH -

Reflux: Heat to reflux for 4–6 hours. Solution will turn from yellow to grey/white.

-

Quench (Fieser Method): Cool to 0°C. For every

grams of LiAlH -

Isolation: Filter the granular white precipitate. Evaporate the filtrate to obtain the crude free base oil.

Protocol Method B: NaBH

-

Setup: Dissolve 4-Methyl-

-nitrostyrene (1.0 eq) in Ethanol (20 mL/g). -

Catalyst: Add CuCl

(0.2 eq). Solution turns green. -

Reduction: Add NaBH

(7.0 eq) in portions over 30 mins. Caution: Vigorous H -

Reaction: Stir at room temperature for 1 hour, then warm to 60°C for 30 mins.

-

Workup: Filter through Celite to remove black solids.[1] Evaporate ethanol. Dissolve residue in water/EtOAc. Basify aqueous layer to pH 12, extract with EtOAc.[1]

Phase 3: Salt Formation & Purification

Objective: Convert the unstable free base oil into a stable, crystalline Hydrochloride salt.[1]

-

Dissolution: Dissolve the crude free base oil from Phase 2 in a minimal amount of anhydrous diethyl ether or IPA.

-

Acidification: Add 2M HCl in diethyl ether dropwise with stirring. A white precipitate will form immediately.[1]

-

pH Check: Continue addition until the supernatant is pH 4–5 (wet pH paper).

-

Recrystallization:

-

Filter the crude salt.

-

Dissolve in boiling IPA (minimal volume). Add warm diethyl ether until slightly turbid.

-

Cool to -20°C overnight.

-

-

Final Product: White crystalline solid.

Workflow Visualization

Figure 2: Operational workflow. Method B is recommended for labs lacking strict anhydrous infrastructure.[1][2][3]

Characterization & Quality Control

Analytical Standards: The product must be fully characterized to ensure no aldehyde starting material or nitrostyrene intermediate remains.

| Technique | Expected Signal (4-MPEA HCl) | Interpretation |

| 1H NMR (D | Para-substituted benzene ring (AA'BB' system).[2][3] | |

| Methyl group on the aromatic ring.[2][3] | ||

| Ethylamine chain (-CH | ||

| Melting Point | 205–215°C (Decomp.)[2][3] | Broad range typical for HCl salts; distinct from free base (BP 214°C).[2][3] |

| Appearance | White crystalline powder | Yellow/Orange indicates oxidation or nitrostyrene contamination.[2][3] |

Self-Validating Check:

-

The "Yellow" Test: If your final salt is yellow, you have unreduced nitrostyrene.[1] Recrystallize immediately.

-

Solubility: The HCl salt should be freely soluble in water and ethanol, but insoluble in ether.[1]

Safety & Compliance

-

Chemical Hazards:

-

LiAlH

: Reacts violently with water.[1] Class D fire hazard.[1] -

Nitromethane: Shock-sensitive explosive if concentrated/dry under high heat.[1][2] Do not distill to dryness.[1]

-

4-MPEA: Irritant.[1][2] While not a controlled substance in many jurisdictions (unlike amphetamine), it is a structural analog.[1] Always verify local regulations before synthesis.

-

-

Waste Disposal: Quench all hydride residues slowly. Copper waste (Method B) must be segregated for heavy metal disposal.[2]

References

-

Sigma-Aldrich.[1][2][4] Product Specification: trans-4-Methyl-beta-nitrostyrene. Link[2]

-

d'Andrea, L., & Kristensen, J. L. (2025).[1] Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride.[1][2] Beilstein Journal of Organic Chemistry, 21, 39–46.[1] Link

-

PubChem.[5][6][7][8] Compound Summary: 4-Methylphenethylamine.[1][2][5][9][10] National Library of Medicine.[1] Link[2][8]

-

Shulgin, A., & Shulgin, A. (1991).[1] PIHKAL: A Chemical Love Story. Transform Press. (Foundational text for phenethylamine synthesis methodology).

Sources

- 1. CAS 25505-65-1: 4-Methyl-2,5-dimethoxyphenethylamine hydro… [cymitquimica.com]

- 2. β-Nitrostyrene - Wikipedia [en.wikipedia.org]

- 3. Amphetamine (CAS 300-62-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. bio.vu.nl [bio.vu.nl]

- 5. p-Methylphenethylamine | C9H13N | CID 76751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. trans-4-Methyl-beta-nitrostyrene | C9H9NO2 | CID 674135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3,4-Methylenedioxyamphetamine - Wikipedia [en.wikipedia.org]

- 8. 4-Methylphenethylamine hydrochloride | 39260-86-1 | Benchchem [benchchem.com]

- 9. 4-Methylphenethylamine - Safety Data Sheet [chemicalbook.com]

- 10. 4-Methylphenethylamine(3261-62-9) 13C NMR [m.chemicalbook.com]

Application Note: Preclinical Evaluation of 4-Methylphenethylamine (4-MPEA)

Introduction & Pharmacological Context

4-Methylphenethylamine (4-MPEA) is a positional isomer of amphetamine (α-methylphenethylamine).[1] Unlike amphetamine, which possesses an alpha-methyl group that sterically hinders metabolic degradation by Monoamine Oxidase (MAO), 4-MPEA lacks this protection. Consequently, it functions as a Trace Amine (TA) analog with rapid metabolic turnover.

Mechanistically, 4-MPEA acts primarily as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1) and as a substrate-releasing agent at monoamine transporters (DAT, NET). Its study is critical for understanding:

-

Designer Drug Toxicology: It appears as a non-regulated impurity or adulterant in supplements.

-

TAAR1 Signaling: It serves as a probe for investigating TAAR1-mediated modulation of dopaminergic firing rates.

Mechanism of Action (Simplified)

4-MPEA enters the presynaptic terminal via DAT/NET or passive diffusion. Inside, it activates intracellular TAAR1 (increasing cAMP) and interacts with VMAT2 to disrupt vesicular storage, causing cytoplasmic dopamine efflux.

Figure 1: Putative mechanism of action involving TAAR1 activation and transporter-mediated efflux. Note the intracellular location of TAAR1.

Model Selection Rationale

Selecting the appropriate animal model is contingent on the specific metabolic liability of 4-MPEA.

| Feature | C57BL/6 Mice | Sprague-Dawley Rats | Recommendation |

| Metabolic Rate | Extremely High | High | Rat preferred for PK/PD correlation. |

| Genetics | TAAR1 KO available | Wildtype standard | Mouse for mechanistic proof (KO studies). |

| Behavior | Hyperlocomotion sensitive | Stereotypy sensitive | Rat for complex behavioral profiling. |

| Cardiovascular | Difficult telemetry | Excellent telemetry | Rat is the Gold Standard for safety pharmacology. |

Critical Constraint: Because 4-MPEA is a substrate for MAO-B, in vivo effects in rodents are often transient unless high doses are used or an MAO inhibitor (e.g., Selegiline) is co-administered.

Protocol 1: Pharmacokinetic Profiling (LC-MS/MS)

Objective: Determine the plasma half-life (

Materials

-

Subjects: Male Sprague-Dawley Rats (250–300g), jugular vein cannulated (JVC).

-

Compound: 4-Methylphenethylamine HCl (Sigma/Cayman), dissolved in 0.9% Saline.

-